Lesinurad - 1890222-26-0

Lesinurad

Catalog Number: EVT-8154403
CAS Number: 1890222-26-0
Molecular Formula: C17H14BrN3O2S
Molecular Weight: 404.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lesinurad is a selective inhibitor of uric acid reabsorption, specifically targeting the URAT1 transporter. [] It is classified as a uricosuric agent, meaning it increases the excretion of uric acid in the urine. [] This mechanism makes it a subject of significant scientific research for its potential in understanding uric acid transport mechanisms and developing therapies for hyperuricemia-related conditions.

Future Directions
  • Further elucidating the stereoselective pharmacokinetics and pharmacodynamics of its atropisomers. [, ] This research could lead to the development of single-isomer drugs with potentially greater efficacy and fewer side effects. [, ]
  • Investigating the long-term safety and efficacy of Lesinurad in combination therapy for gout. [] Long-term studies are crucial to fully assess the benefit-risk profile of Lesinurad in managing hyperuricemia and preventing gout flares. []
  • Developing novel drug delivery systems to overcome the limitations of Lesinurad's poor aqueous solubility. [] Nanoformulations, solid dispersions, and other advanced drug delivery techniques could enhance its dissolution rate and bioavailability, leading to improved therapeutic outcomes. []
Synthesis Analysis

The synthesis of Lesinurad has evolved through various methods aimed at improving efficiency, yield, and environmental impact. One notable approach is a five-step continuous flow synthesis that utilizes commercially available building blocks. This method includes:

Another approach reported involves a six-step synthetic route starting from 4-bromonaphthalen-1-amine. This method includes:

These methods highlight advancements toward more environmentally friendly and cost-effective synthesis routes.

Molecular Structure Analysis

Lesinurad's molecular structure is characterized by its unique arrangement that includes a naphthalene core substituted with various functional groups. The chemical formula for Lesinurad is C11_{11}H12_{12}N4_{4}S, indicating the presence of nitrogen and sulfur within its structure.

Key Features:

  • Core Structure: The compound features a naphthalene backbone which contributes to its hydrophobic properties.
  • Functional Groups: The presence of thiazole and triazole rings enhances its interaction with biological targets, particularly the URAT1 transporter.

The molecular geometry allows for effective binding to the URAT1 protein, facilitating its role as an inhibitor.

Chemical Reactions Analysis

Lesinurad participates in several chemical reactions during its synthesis and metabolic processes:

  • Bromination: Key intermediates undergo bromination reactions that are crucial for forming the final product.
  • Hydrolysis: Hydrolysis reactions convert esters into acids or alcohols, which is essential in finalizing the synthesis of Lesinurad.
  • Cyclization: This reaction type helps form cyclic structures that are integral to its biological activity.

These reactions are typically carried out under controlled conditions to optimize yields and minimize by-products.

Mechanism of Action

Lesinurad operates primarily by inhibiting URAT1, which is responsible for reabsorbing uric acid from urine back into the bloodstream. By blocking this transporter:

  1. Increased Uric Acid Excretion: Inhibition leads to enhanced excretion of uric acid through urine.
  2. Lower Serum Uric Acid Levels: This results in reduced serum uric acid concentrations, alleviating symptoms associated with gout.

The mechanism is supported by clinical studies demonstrating significant reductions in serum uric acid levels when Lesinurad is administered alongside allopurinol .

Physical and Chemical Properties Analysis

Lesinurad exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 232.3 g/mol.
  • Solubility: It shows variable solubility in different solvents, which can affect its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are critical for formulation development and therapeutic efficacy.

Applications

Lesinurad's primary application lies in the treatment of gout, particularly in patients who do not achieve adequate control with traditional therapies alone. Its role as a URAT1 inhibitor has made it a valuable addition to gout management strategies:

  • Combination Therapy: Often used in conjunction with allopurinol to enhance uric acid lowering effects.
  • Research Applications: Ongoing studies are exploring potential new derivatives and analogs for broader applications in hyperuricemia management .
Pharmacological Mechanisms of Lesinurad in Uric Acid Homeostasis

URAT1 Inhibition: Molecular Targets and Binding Dynamics

Urate transporter 1 (urate transporter 1) is the primary apical transporter responsible for urate reabsorption in the proximal renal tubule, reclaiming ~90% of filtered urate. Lesinurad selectively inhibits urate transporter 1 by binding to its substrate pocket, thereby blocking urate uptake into tubular cells. Cryo-electron microscopy studies reveal that lesinurad occupies the urate-binding cleft within urate transporter 1’s central cavity, which is lined by a hydrophobic phenylalanine cage (Phe241, Phe360, Phe364, Phe365, Phe449) [7] [10]. Specifically, lesinurad’s bromo-naphthyl moiety engages in π-π stacking with Phe365, while its thioacetic acid group forms hydrogen bonds with Lys393 and Ser35—residues critical for urate coordination [7] [10]. This binding competitively displaces urate with high affinity (reported IC₅₀: 7.3 µM) [1].

Table 1: Key Binding Interactions of Lesinurad with Urate Transporter 1

URAT1 ResidueInteraction TypeFunctional Role
Phe365π-π stackingHydrophobic enclosure of urate/lesinurad
Lys393Hydrogen bondingStabilizes anionic groups of substrates
Ser35Water-mediated H-bondSubstrate coordination
Phe449Hydrophobic contactContributes to substrate occlusion

Unlike earlier uricosurics (e.g., benzbromarone), lesinurad demonstrates superior selectivity for urate transporter 1 over organic anion transporters 1 and 3 (organic anion transporter 1/organic anion transporter 3), minimizing drug-drug interactions common with probenecid [2] [5]. This specificity arises from its minimal inhibition of organic anion transporter 1/organic anion transporter 3 (IC₅₀ >100 µM), which mediate basolateral uptake of drugs like methotrexate [1] [8].

Dual Action on Organic Anion Transporter 4: Implications for Diuretic-Induced Hyperuricemia

Beyond urate transporter 1, lesinurad inhibits organic anion transporter 4, a transporter implicated in diuretic-associated hyperuricemia. Organic anion transporter 4, expressed apically in renal tubules, facilitates urate reabsorption coupled to lactate efflux and mediates hydrochlorothiazide uptake [1] [8]. Diuretics like hydrochlorothiazide elevate serum urate partly by stimulating organic anion transporter 4–dependent urate reabsorption. Lesinurad binds organic anion transporter 4’s substrate pocket with moderate affinity (IC₅₀: 16.8 µM), disrupting both urate and diuretic transport [1] [5].

Table 2: Comparative Inhibition of Renal Urate Transporters by Lesinurad

TransporterPrimary FunctionLesinurad IC₅₀ (µM)Physiological Impact
Urate transporter 1Apical urate reabsorption7.3Primary target for uricosuria
Organic anion transporter 4Urate/Diuretic uptake16.8Blocks diuretic-induced hyperuricemia
Glucose transporter 9Basolateral urate efflux>100Negligible inhibition
Organic anion transporter 1/Organic anion transporter 3Basolateral drug secretion>100Avoids drug interactions

This dual inhibition has therapeutic relevance:

  • Diuretic Synergy: By blocking organic anion transporter 4, lesinurad mitigates hyperuricemia triggered by thiazides or loop diuretics, enabling continued use of these antihypertensives in gout patients [1] [8].
  • Urate Specificity: Organic anion transporter 4 inhibition complements urate transporter 1 blockade without affecting glucose transporter 9–mediated urate efflux, preserving urate excretion while minimizing off-target effects [1] [5].

Synergistic Mechanisms in Combination Therapy with Xanthine Oxidase Inhibitors

Monotherapy with xanthine oxidase inhibitors (e.g., allopurinol, febuxostat) fails to achieve serum urate targets in >40% of gout patients due to compensatory urate transporter 1 upregulation and persistent renal reabsorption [3] [9]. Lesinurad overcomes this via synergistic mechanisms:

  • Complementary Pharmacodynamics: Xanthine oxidase inhibitors reduce urate production, lowering serum urate load. Lesinurad enhances renal excretion by inhibiting apical reabsorption (urate transporter 1/organic anion transporter 4), creating a dual blockade of urate pools [3] [4].
  • Mathematical Synergy: When combined with allopurinol (300 mg/day), lesinurad (200 mg/day) increases fractional excretion of uric acid by 3.6-fold versus 1.8-fold with allopurinol alone, demonstrating supra-additive uricosuria [1].
  • Tophus Resolution: In the CRYSTAL trial, lesinurad 200 mg + febuxostat 80 mg achieved serum urate <5 mg/dL in 76.1% of tophaceous gout patients at 6 months versus 46.8% with febuxostat alone (p<0.0001). Tophus area decreased by 52.9% versus 28.3% (p<0.05) [3] [9].

Table 3: Clinical Efficacy of Lesinurad Combinations in Phase III Trials

TrialCombinationTarget Serum Urate AchievedKey Secondary Outcome
CLEAR 1Allopurinol + Lesinurad 200 mg54% (<6 mg/dL at 6 mo)2-fold higher than allopurinol monotherapy
CLEAR 2Allopurinol + Lesinurad 200 mg56.6% (<6 mg/dL at 6 mo)Consistent across renal function subgroups
CRYSTALFebuxostat + Lesinurad 200 mg56.6% (<5 mg/dL at 6 mo)52.9% tophus area reduction

The lesinurad-xanthine oxidase inhibitor combination addresses both urate overproduction and underexcretion—the dominant hyperuricemia phenotype in gout [2] [4]. Crucially, lesinurad does not alter xanthine oxidase inhibitor pharmacokinetics (e.g., no interaction with oxypurinol or febuxostat), ensuring uncomplicated pharmacodynamic synergy [8] [9].

Properties

CAS Number

1890222-26-0

Product Name

Lesinurad

IUPAC Name

2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23)

InChI Key

FGQFOYHRJSUHMR-UHFFFAOYSA-N

SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.